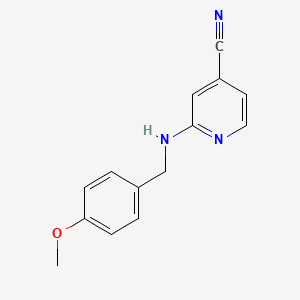

2-((4-Methoxybenzyl)amino)isonicotinonitrile

Description

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methylamino]pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-18-13-4-2-11(3-5-13)10-17-14-8-12(9-15)6-7-16-14/h2-8H,10H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOLTFXKNDDGCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620851 | |

| Record name | 2-{[(4-Methoxyphenyl)methyl]amino}pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618446-32-5 | |

| Record name | 2-{[(4-Methoxyphenyl)methyl]amino}pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-((4-Methoxybenzyl)amino)isonicotinonitrile molecular weight and formula

Executive Summary

2-((4-Methoxybenzyl)amino)isonicotinonitrile (CAS 618446-32-5) is a specialized pyridine derivative utilized primarily as a strategic intermediate in medicinal chemistry. Structurally, it consists of an isonicotinonitrile (4-cyanopyridine) core substituted at the 2-position with a para-methoxybenzyl (PMB) protected amine.

This molecule serves as a critical scaffold in the synthesis of kinase inhibitors and other bioactive heterocycles. The PMB group acts as a robust protecting group, masking the nucleophilic 2-amino functionality during harsh synthetic transformations, yet allowing for selective deprotection under oxidative or acidic conditions. This guide details its physicochemical profile, synthetic pathways, and role in drug development.

Physicochemical Profile

The following data establishes the core identity of the molecule. All molecular weight calculations are based on IUPAC atomic weights.

Table 1: Chemical Identity & Properties[1][2]

| Property | Specification |

| Chemical Name | 2-((4-Methoxybenzyl)amino)isonicotinonitrile |

| Common Synonyms | 2-(PMB-amino)-4-cyanopyridine; 2-(4-methoxybenzylamino)pyridine-4-carbonitrile |

| CAS Registry Number | 618446-32-5 |

| Molecular Formula | C₁₄H₁₃N₃O |

| Molecular Weight | 239.28 g/mol |

| Exact Mass | 239.1059 |

| Physical State | Solid (Off-white to pale yellow powder) |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in Water |

| pKa (Predicted) | ~3.5 (Pyridine nitrogen), ~13 (Amine NH) |

Elemental Analysis (Calculated)

-

Carbon: 70.28%

-

Hydrogen: 5.48%

-

Nitrogen: 17.56%

-

Oxygen: 6.69%[1]

Synthetic Methodology

The synthesis of 2-((4-Methoxybenzyl)amino)isonicotinonitrile typically follows a Nucleophilic Aromatic Substitution (SₙAr) pathway. This approach leverages the electron-deficient nature of the pyridine ring, activated by the electron-withdrawing nitrile group at the 4-position, to facilitate the displacement of a halogen leaving group by the amine nucleophile.

Protocol: SₙAr Displacement

Reagents:

-

Substrate: 2-Chloroisonicotinonitrile (or 2-Fluoroisonicotinonitrile for higher reactivity).

-

Nucleophile: 4-Methoxybenzylamine (PMB-NH₂).

-

Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃).

-

Solvent: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).

Step-by-Step Procedure:

-

Preparation: Charge a reaction vessel with 2-Chloroisonicotinonitrile (1.0 equiv) and anhydrous DMF (5-10 volumes).

-

Addition: Add DIPEA (1.5 - 2.0 equiv) followed by 4-Methoxybenzylamine (1.1 equiv).

-

Reaction: Heat the mixture to 80–100°C under an inert atmosphere (N₂ or Ar) for 4–12 hours. Monitor conversion via LC-MS or TLC.

-

Workup: Cool the mixture to room temperature. Pour into ice-water to precipitate the product.

-

Purification: Filter the solid. If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the SₙAr mechanism, highlighting the formation of the Meisenheimer complex intermediate.

Figure 1: SₙAr reaction pathway for the synthesis of the target molecule.

Applications in Drug Discovery

This molecule is rarely the final active pharmaceutical ingredient (API). Instead, it serves as a protected building block . The 2-amino-4-cyanopyridine core is a "privileged scaffold" in kinase inhibitor design (e.g., targeting JAK, Src, or EGFR kinases).

The Role of the PMB Group

The para-methoxybenzyl (PMB) group is chosen for its specific orthogonality:

-

Protection: It masks the N-H proton, preventing side reactions (e.g., N-alkylation) during subsequent steps like lithiation or metal-catalyzed couplings.

-

Solubility: It increases the lipophilicity of the intermediate, facilitating purification in organic solvents.

-

Deprotection: Unlike simple benzyl groups (which require hydrogenolysis), PMB can be removed oxidatively using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or under acidic conditions (TFA) at elevated temperatures.

Workflow: Protection & Deprotection Strategy

Figure 2: Strategic workflow utilizing the molecule as a protected scaffold in medicinal chemistry.

Analytical Characterization

To validate the synthesis of 2-((4-Methoxybenzyl)amino)isonicotinonitrile, the following spectral signatures are expected.

Proton NMR (¹H NMR, DMSO-d₆, 400 MHz)

-

δ 8.25 (d, 1H): Pyridine C6-H (Deshielded, adjacent to Nitrogen).

-

δ 7.80 (t, 1H): N-H (Exchangeable, broad triplet due to coupling with CH₂).

-

δ 7.25 (d, 2H): PMB Aromatic Protons (Ortho to CH₂).

-

δ 6.90 (d, 2H): PMB Aromatic Protons (Ortho to OMe).

-

δ 6.85 (s, 1H): Pyridine C3-H (Shielded by amino group).

-

δ 6.75 (d, 1H): Pyridine C5-H.

-

δ 4.45 (d, 2H): Benzylic CH₂ (Coupled to NH).

-

δ 3.73 (s, 3H): Methoxy CH₃.

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (+ve)

-

Molecular Ion [M+H]⁺: 240.28 Da

-

Fragment Ions: Loss of PMB group (121 Da) often yields a characteristic fragment at m/z ~119 (2-aminoisonicotinonitrile core).

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 7015524, 2-Aminoisonicotinonitrile. Retrieved from [Link]

-

Organic Chemistry Portal. (2013). PMB Protecting Group: Stability and Deprotection Mechanisms. Retrieved from [Link]

-

Alchemist Pharm. (n.d.). Catalog Entry: CAS 618446-32-5, 2-(4-methoxybenzylamino)isonicotinonitrile. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-((4-Methoxybenzyl)amino)isonicotinonitrile: Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of 2-((4-Methoxybenzyl)amino)isonicotinonitrile, a molecule of interest in contemporary chemical research. We will delve into its unique chemical identifiers, a plausible synthetic route grounded in established chemical principles, and the analytical techniques required for its unambiguous characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Decoding the Molecular Architecture: SMILES and InChIKey

A molecule's identity in the digital age is fundamentally linked to its machine-readable representations. For 2-((4-Methoxybenzyl)amino)isonicotinonitrile, the two most critical identifiers are its SMILES string and InChIKey.

The Simplified Molecular-Input Line-Entry System (SMILES) string is a linear notation that describes the chemical structure of a molecule using short ASCII strings.[1][2] The canonical SMILES for our target molecule is COc1ccc(CNc2ccn(C#N)c2)cc1 .

Let's dissect this string to understand the molecule's connectivity:

-

COc1...cc1 : This segment describes the 4-methoxybenzyl group. 'CO' represents a methoxy group attached to an aromatic ring 'c1ccccc1'. The lowercase 'c' denotes an aromatic carbon.

-

(...) : Parentheses indicate a branch from the main chain.

-

CN : Represents the benzylamine linkage.

-

c2ccn(C#N)c2 : This describes the isonicotinonitrile core. The 'n' indicates a nitrogen atom within the aromatic ring (a pyridine). The '(C#N)' denotes the nitrile group attached to this ring.

The IUPAC International Chemical Identifier Key (InChIKey) is a hashed, fixed-length character signature of the more detailed InChI string.[3][4][5] It is designed for database indexing and web searching. The InChIKey for 2-((4-Methoxybenzyl)amino)isonicotinonitrile is XZVSMHRJLWCGCW-UHFFFAOYSA-N .

The InChIKey is composed of three parts separated by hyphens:

-

XZVSMHRJLWCGCW : The first 14 characters represent the core molecular connectivity, derived from a hash of the main layer of the InChI.[6]

-

UHFFFAOYSA : The next 8 characters encode stereochemistry and isotopic information. In this case, 'UHFFFAOYSA' indicates no defined stereochemistry.[6]

-

N : The final character signifies the protonation state, with 'N' indicating a neutral molecule.

These identifiers provide an unambiguous digital fingerprint for the molecule, crucial for database searches and computational modeling.

| Identifier | Value |

| IUPAC Name | 2-((4-Methoxybenzyl)amino)isonicotinonitrile |

| CAS Number | 137225-09-3 |

| Canonical SMILES | COC1=CC=C(NC2=CC(C#N)=CC=N2)C=C1 |

| InChI | InChI=1S/C13H11N3O/c1-17-12-4-2-11(3-5-12)16-13-8-10(9-14)6-7-15-13/h2-8H,1H3,(H,15,16) |

| InChIKey | XZVSMHRJLWCGCW-UHFFFAOYSA-N |

A Plausible Synthetic Pathway: The Buchwald-Hartwig Amination

The synthesis of 2-((4-Methoxybenzyl)amino)isonicotinonitrile can be efficiently achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[7][8] This reaction is a cornerstone of modern synthetic organic chemistry for the formation of carbon-nitrogen bonds.[9][10] The proposed synthetic route involves the coupling of 2-chloroisonicotinonitrile with 4-methoxybenzylamine.

The choice of a 2-halopyridine as a starting material is strategic. The electron-withdrawing nature of the pyridine nitrogen and the nitrile group activates the 2-position for nucleophilic aromatic substitution and facilitates the oxidative addition step in the catalytic cycle.[11] While aryl chlorides are less reactive than bromides or iodides, the development of highly active palladium catalysts with sterically hindered and electron-rich phosphine ligands has made their use routine.[11][12]

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol:

-

Reaction Setup : To a dry, oven-baked Schlenk flask, add 2-chloroisonicotinonitrile (1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand such as XPhos (0.04 eq).

-

Inert Atmosphere : The flask is evacuated and backfilled with argon three times to ensure an inert atmosphere, which is critical to prevent catalyst deactivation.[11]

-

Reagent Addition : Anhydrous toluene is added, followed by 4-methoxybenzylamine (1.2 eq) and sodium tert-butoxide (NaOtBu, 1.4 eq). The use of a strong, non-nucleophilic base is essential for the deprotonation of the amine in the catalytic cycle.[11]

-

Reaction : The reaction mixture is heated to 100 °C and stirred vigorously until thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis indicates the complete consumption of the starting material.

-

Workup and Purification : Upon cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 2-((4-Methoxybenzyl)amino)isonicotinonitrile.

Structural Verification: A Spectroscopic Approach

The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques. A multi-technique approach provides a self-validating system for structural elucidation.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.[13][14]

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | Pyridine H |

| ~7.3 | d | 2H | Aromatic H (ortho to CH₂) |

| ~6.9 | d | 2H | Aromatic H (ortho to OCH₃) |

| ~6.7 | m | 2H | Pyridine H |

| ~5.2 | br s | 1H | NH |

| ~4.6 | d | 2H | CH₂ |

| ~3.8 | s | 3H | OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | C-NH (Pyridine) |

| ~159.0 | C-OCH₃ |

| ~150.0 | Pyridine CH |

| ~138.0 | Pyridine C |

| ~130.0 | Aromatic C-CH₂ |

| ~129.0 | Aromatic CH (ortho to CH₂) |

| ~118.0 | C≡N |

| ~114.5 | Aromatic CH (ortho to OCH₃) |

| ~112.0 | Pyridine CH |

| ~108.0 | Pyridine C-CN |

| ~55.5 | OCH₃ |

| ~48.0 | CH₂ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[15][16][17]

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3450 | Medium, Sharp | N-H stretch (secondary amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 2950 | Medium | Aliphatic C-H stretch |

| ~2220 | Strong, Sharp | C≡N stretch (nitrile) |

| 1600 - 1620 | Strong | Aromatic C=C and C=N stretch |

| 1510 - 1540 | Strong | N-H bend |

| 1240 - 1260 | Strong | Asymmetric C-O-C stretch (aryl ether) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[18][19] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement.

Table 4: Predicted Mass Spectrometry Data

| Technique | Ionization Mode | Expected m/z | Assignment |

| HRMS | ESI+ | [M+H]⁺ | C₁₄H₁₄N₃O⁺ |

The combined data from these analytical techniques would provide irrefutable evidence for the successful synthesis and purification of 2-((4-Methoxybenzyl)amino)isonicotinonitrile.

References

-

Eur J Mass Spectrom (Chichester). 2011;17(2):145-57. Investigation of coordination of Mg(II) cations to 2-pyrimidinyloxy-N-arylbenzylamines by electrospray mass spectrometry: insights for Mg(II) catalyzed Smiles rearrangement reactions. [Link]

-

Londregan, A. T., Jennings, S., & Wei, L. (2010). General and Mild Preparation of 2-Aminopyridines. Organic Letters, 12(22), 5258–5261. [Link]

-

Heller, S. T., & Sarpong, R. (2013). A mild, catalyst-free synthesis of 2-aminopyridines. Organic & Biomolecular Chemistry, 11(9), 1397–1400. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved February 20, 2026, from [Link]

-

Wikipedia. (n.d.). International Chemical Identifier. In Wikipedia. Retrieved February 20, 2026, from [Link]

-

McDonagh, J. (2025, June 5). Interpreting Chemical String Representations. Medium. [Link]

-

Rhea. (n.d.). What are InChI and InChIKey? Rhea. [Link]

-

InChI Trust. (2011, September 12). Technical Manual. [Link]

-

Chaudhary, J. (2025, March 20). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. [Link]

-

IUPAC. (2018, February 1). What on Earth is InChI? IUPAC 100. [Link]

-

Heller, S. R., McNaught, A., Stein, S., Tchekhovskoi, D., & Pletnev, I. (2013). InChI - the worldwide chemical structure identifier standard. Journal of Cheminformatics, 5(1), 7. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. [Link]

-

Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. [Link]

-

Hie, L., Chang, J. J., & Garg, N. K. (2014). Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF. ACS Catalysis, 4(9), 2954–2958. [Link]

-

ChemicBook. (2021, February 13). SMILES strings explained for beginners (Cheminformatics Part 1). [Link]

-

EPA Archive. (n.d.). SMILES Tutorial. [Link]

-

ResearchGate. (n.d.). FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). [Link]

-

Farmer, L. J., & Bull, J. A. (2022). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 15(11), e202200388. [Link]

-

ResearchGate. (n.d.). A reducing-difference IR-spectral study of 4-aminopyridine. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information (SI) for Chemical Science. [Link]

-

Daylight Chemical Information Systems, Inc. (n.d.). Daylight Theory: SMILES. [Link]

-

YouTube. (2025, February 16). Chemical Structures into SMILES Strings in ChemDraw. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra, Including Heteronuclear Coupling with Other Nuclei. [Link]

-

MDPI. (2022, January 4). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. [Link]

-

Semantic Scholar. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. [Link]

-

Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

Sources

- 1. SMILES strings explained for beginners (Cheminformatics Part 1) · ChemicBook [chemicbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. International Chemical Identifier - Wikipedia [en.wikipedia.org]

- 4. rhea-db.org [rhea-db.org]

- 5. iupac.org [iupac.org]

- 6. InChI - the worldwide chemical structure identifier standard - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. reddit.com [reddit.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. rsc.org [rsc.org]

- 14. chem.uoi.gr [chem.uoi.gr]

- 15. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Investigation of coordination of Mg(II) cations to 2-pyrimidinyloxy-N-arylbenzylamines by electrospray mass spectrometry: insights for Mg(II) catalyzed Smiles rearrangement reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. lcms.cz [lcms.cz]

The Role of Isonicotinonitrile Derivatives in Medicinal Chemistry

This guide serves as a technical deep-dive into the medicinal chemistry of isonicotinonitrile (4-cyanopyridine) derivatives. Unlike its isomer nicotinonitrile (3-cyanopyridine)—which forms the core of kinase inhibitors like Bosutinib—isonicotinonitrile is historically defined by its role as the precursor to Isoniazid , the cornerstone of tuberculosis therapy. However, modern research has expanded its utility into Aurora-A kinase inhibition , STAT3 modulation , and radical-mediated functionalization .

Executive Summary: The 4-Cyanopyridine Pharmacophore

Isonicotinonitrile (4-cyanopyridine, 4-CP ) is a critical heterocyclic building block distinguished by the electron-withdrawing nitrile group at the para position of the pyridine ring. This structural arrangement renders the ring highly electron-deficient, facilitating nucleophilic aromatic substitution (

While often overshadowed by the 3-cyano isomer (nicotinonitrile) in kinase drug discovery, 4-CP derivatives dominate the infectious disease landscape and are emerging as potent scaffolds for isonicotinoyl-based anticancer agents .

| Feature | Isonicotinonitrile (4-CP) | Nicotinonitrile (3-CP) |

| Structure | Nitrile at C4 (Para) | Nitrile at C3 (Meta) |

| Electronic Effect | Strong resonance withdrawal ( | Inductive withdrawal ( |

| Primary Drug Class | Antitubercular (Isoniazid) | Kinase Inhibitors (Bosutinib, Neratinib) |

| Key Reactivity | Nucleophilic attack at C2/C6; Radical addition | Electrophilic attack at C5 |

Therapeutic Application I: Infectious Diseases (The Isoniazid Legacy)

The most commercially significant derivative of isonicotinonitrile is Isoniazid (INH) , synthesized via the hydrazinolysis of 4-CP. The mechanism of action involves the in vivo activation of the isonicotinoyl hydrazide motif.

Mechanism of Action: The KatG Activation Pathway

Isoniazid is a prodrug. It requires activation by the mycobacterial catalase-peroxidase enzyme KatG . The activated isonicotinoyl radical couples with NAD+, forming an adduct that inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis and cell wall formation.

Figure 1: The Bio-activation cascade of Isoniazid (derived from isonicotinonitrile).

Next-Generation Derivatives: Isonicotinoyl Hydrazones

To combat Multi-Drug Resistant (MDR) TB, researchers have developed isonicotinoyl hydrazones . These derivatives mask the hydrazine moiety, improving lipophilicity and cell permeability while retaining the pharmacophore.

Table 1: Antitubercular Potency of Isonicotinoyl Hydrazone Derivatives Data synthesized from Sriram et al. and recent screenings.

| Derivative Class | R-Group Substitution | MIC (µg/mL) vs M. tb H37Rv | Mechanism Note |

| Isoniazid (Ref) | - | 0.025 - 0.05 | Requires KatG activation |

| Salicylhydrazone | 2-OH-Phenyl | 0.125 | Enhanced lipophilicity |

| Fluoro-Thiosemicarbazone | 4-F-Phenyl | 0.49 µM | High selectivity index (>300) |

| Isatin-Hydrazone | 5-Nitro-Isatin | 6.25 | Dual mechanism (InhA + unknown) |

Therapeutic Application II: Oncology (Kinase & STAT3 Inhibition)

While 3-cyanopyridines are common kinase inhibitors, isonicotinonitrile derivatives (specifically isonicotinoyl scaffolds) have shown distinct efficacy against Aurora-A Kinase and STAT3 .

Aurora-A Kinase Inhibitors

Recent studies have identified isonicotinoyl-pyrazoles as potent inhibitors of Aurora-A, a kinase overexpressed in breast and colorectal cancers. The isonicotinoyl moiety acts as a hinge binder, forming critical hydrogen bonds within the ATP-binding pocket.

-

Lead Compound: P-6 (2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one).

-

Potency: IC50 = 0.11 µM against Aurora-A.[1]

-

Cellular Activity: IC50 = 0.37 µM against HCT-116 (Colorectal cancer).

STAT3 Signaling Modulation

Derivatives such as 2-amino-4-cyanopyridine (functionalized at the 4-position relative to the ring nitrogen) have been reported to inhibit the phosphorylation of STAT3, a transcription factor driving cancer metastasis.

Figure 2: Mechanism of Action for Isonicotinoyl-based Aurora-A Inhibitors.

Synthetic Protocols

Protocol A: Synthesis of Isoniazid (Industrial Standard)

This protocol describes the conversion of 4-cyanopyridine to isonicotinohydrazide.

-

Reagents: 4-Cyanopyridine (1.0 eq), Hydrazine hydrate (1.5 eq), NaOH (cat.), Water/Ethanol.

-

Procedure:

-

Dissolve 4-cyanopyridine in water/ethanol (1:1).

-

Add hydrazine hydrate dropwise at 0°C.

-

Add catalytic NaOH (10 mol%) to accelerate hydrolysis/substitution.

-

Reflux for 4–6 hours. Monitor by TLC (EtOAc:MeOH 9:1).

-

Cool to 4°C. The product crystallizes as white needles.

-

Yield: >90%. Melting Point: 171–173°C.

-

Protocol B: Radical C-H Functionalization (Modern Methodology)

A metal-free approach to functionalize the pyridine ring using the nitrile as an electronic activator.

-

Concept: The electron-withdrawing nitrile makes the C2/C6 positions susceptible to radical attack.

-

Reagents: 4-Cyanopyridine, Bis(pinacolato)diboron (

), 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy), -

Workflow:

-

Generate a pyridine-boryl radical in situ via homolytic cleavage of the B-B bond activated by the Lewis-basic nitrogen of 4-CP.

-

This radical attacks

-unsaturated ketones (enones) in a conjugate addition. -

Result: C4-substituted pyridine derivatives with retained nitrile functionality, allowing for further derivatization.

-

References

-

Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Egyptian Journal of Chemistry, 2021.

-

Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 2020.

-

Synthesis and in vitro antitubercular activity of some 1-[(4-sub)phenyl]-3-(4-{1-[(pyridine-4-carbonyl)hydrazono]ethyl}phenyl)thiourea. Bioorganic & Medicinal Chemistry Letters, 2006.

-

Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. BMC Chemistry, 2022.

-

Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals. Journal of the American Chemical Society, 2017.

-

Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway. Drug Design, Development and Therapy, 2019.

Sources

2-((4-Methoxybenzyl)amino)isonicotinonitrile CAS number and identifiers

Executive Summary

2-((4-Methoxybenzyl)amino)isonicotinonitrile (CAS: 618446-32-5) is a specialized heterocyclic intermediate used primarily in medicinal chemistry and drug discovery. It functions as a protected precursor to 2-aminoisonicotinonitrile , a critical scaffold in the synthesis of kinase inhibitors (e.g., for BTK, EGFR) and antiviral nucleoside analogs.

The compound features a pyridine core substituted with a nitrile group at the C4 position and a para-methoxybenzyl (PMB) protected amine at the C2 position. The PMB group serves as a strategic "mask," improving solubility in organic solvents during intermediate steps and preventing unwanted side reactions at the exocyclic amine before being removed to reveal the free amino group for final pharmacophore assembly.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Core Identifiers

| Property | Detail |

| CAS Registry Number | 618446-32-5 |

| IUPAC Name | 2-[(4-methoxyphenyl)methylamino]pyridine-4-carbonitrile |

| Synonyms | 2-(4-Methoxybenzylamino)isonicotinonitrile; 2-((4-Methoxybenzyl)amino)-4-cyanopyridine |

| Molecular Formula | C₁₄H₁₃N₃O |

| Molecular Weight | 239.27 g/mol |

| SMILES | COC1=CC=C(CNC2=NC=CC(=C2)C#N)C=C1 |

| InChI Key | XZVSMHRJLWCGCW-UHFFFAOYSA-N |

Computed Properties

| Property | Value | Context |

| LogP (Predicted) | ~2.5 | Lipophilic due to PMB group; suitable for organic phase reactions. |

| TPSA | 58.8 Ų | Moderate polarity; indicates good membrane permeability. |

| H-Bond Donors | 1 | Secondary amine (NH). |

| H-Bond Acceptors | 4 | Nitrile N, Pyridine N, Ether O. |

| pKa (Predicted) | ~3.1 (Pyridine N) | Weakly basic; protonation occurs at pyridine nitrogen first. |

Synthesis & Production Protocol

The industrial and laboratory standard for synthesizing this compound utilizes a Nucleophilic Aromatic Substitution (SNAr) mechanism. The electron-withdrawing nitrile group at the C4 position activates the pyridine ring, making the C2-chloride susceptible to nucleophilic attack by the amine.

Reaction Pathway (Graphviz Visualization)

Figure 1: SNAr synthesis pathway. The nitrile group activates the ring, facilitating the displacement of chlorine by the amine.

Detailed Experimental Protocol

Objective: Synthesis of 2-((4-Methoxybenzyl)amino)isonicotinonitrile on a 10 mmol scale.

Reagents:

-

2-Chloroisonicotinonitrile (1.38 g, 10 mmol)

-

4-Methoxybenzylamine (1.51 g, 11 mmol, 1.1 equiv)

-

Triethylamine (TEA) or DIPEA (2.02 g, 20 mmol, 2.0 equiv)

-

Solvent: DMSO or DMF (15 mL)

Procedure:

-

Setup: Charge a 50 mL round-bottom flask with 2-Chloroisonicotinonitrile and DMSO. Stir until dissolved.

-

Addition: Add 4-Methoxybenzylamine followed by Triethylamine dropwise at room temperature.

-

Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor reaction progress via TLC (Hexane:EtOAc 1:1) or LC-MS.[1] The product spot will be more polar than the starting chloride but less polar than the free amine.

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

-

Isolation: Filter the precipitate. Wash the cake copiously with water to remove DMSO and amine salts.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes) if high purity (>99%) is required.

-

Yield: Expected yield is 85–95%.

Applications in Drug Discovery[4][7][8]

This compound is a strategic intermediate . It is rarely the final drug but rather a "masked" building block. Its primary value lies in its ability to generate the 2-aminoisonicotinonitrile scaffold after complex synthetic manipulations.

The "Masked Warhead" Strategy

In the synthesis of complex kinase inhibitors (e.g., for BTK or JAK pathways), the free exocyclic amine of 2-aminoisonicotinonitrile can be reactive or interfere with metal-catalyzed cross-couplings (like Suzuki or Buchwald reactions) at other positions on the ring.

-

Protection: The PMB group protects the amine.

-

Functionalization: Chemists can modify the C3 or C5 positions (e.g., halogenation, lithiation) while the amine remains inert.

-

Deprotection: The PMB group is removed using strong acid (TFA) or oxidative cleavage (DDQ/CAN) to reveal the primary amine for final ring closure (annulation).

Precursor to Pyridopyrimidines

The 2-amino-4-cyanopyridine core is the immediate precursor to pyrido[2,3-d]pyrimidines , a class of bicyclic heterocycles found in potent anticancer agents.

-

Mechanism: The nitrile group (-CN) reacts with the adjacent amino group (-NH₂) and a formamidine or guanidine source to close the pyrimidine ring.

Deprotection Workflow (Graphviz Visualization)

Figure 2: Deprotection strategy to access the active 2-aminoisonicotinonitrile scaffold.

Analytical Characterization (Expected Data)

To validate the identity of CAS 618446-32-5, researchers should look for the following spectral signatures:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 3.73 (s, 3H): Methoxy group (-OCH₃) of the PMB.

-

δ 4.45 (d, 2H): Benzylic methylene (-CH₂-).

-

δ 6.80 - 7.30 (m, 4H): Aromatic protons of the PMB group (AA'BB' system).

-

δ 6.90 (s, 1H): Pyridine H3 (ortho to nitrile, shielded by amine).

-

δ 8.20 (d, 1H): Pyridine H6 (most deshielded, adjacent to nitrogen).

-

δ 7.80 (t, 1H): Amine -NH- (broad, exchangeable).

-

-

IR Spectroscopy:

-

2220–2230 cm⁻¹: Sharp, distinct Nitrile (C≡N) stretch.

-

3300–3400 cm⁻¹: Secondary amine (N-H) stretch.

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

-

Nitrile Risks: Like all nitriles, this compound may liberate cyanide ions under extreme metabolic or chemical stress, though the aromatic nitrile is generally stable. Avoid strong acids unless in a controlled fume hood (risk of HCN evolution).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is prone to slow oxidation if left in air.

References

-

Sigma-Aldrich. (n.d.). 2-((4-Methoxybenzyl)amino)isonicotinonitrile Product Data. Retrieved from

-

PubChem. (2025). Compound Summary: 2-Chloroisonicotinonitrile (Precursor). National Library of Medicine. Retrieved from

-

Katritzky, A. R., et al. (2005).[2] Synthesis of 2-substituted pyridines via nucleophilic substitution. Synthesis, 2005(6), 993–997.[2] (Describes general SnAr conditions for cyanopyridines).

-

BenchChem. (2025).[3] Applications of Picolinonitrile Compounds in Drug Discovery. Retrieved from

-

ChemBase. (n.d.). CAS 618446-32-5 Entry. Retrieved from

Sources

Methodological & Application

Preparation of 2-((4-Methoxybenzyl)amino)isonicotinonitrile for kinase assays

Topic: Preparation of 2-((4-Methoxybenzyl)amino)isonicotinonitrile for Kinase Assays Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Assay Development Scientists

Introduction & Application Context

The compound 2-((4-Methoxybenzyl)amino)isonicotinonitrile represents a critical scaffold in the design of ATP-competitive kinase inhibitors. The 2-aminoisonicotinonitrile core functions as a hinge-binding motif, mimicking the adenine ring of ATP, while the 4-methoxybenzyl (PMB) group often serves a dual purpose:

-

Hydrophobic Pharmacophore: It occupies the hydrophobic Pocket II or the solvent-exposed region adjacent to the hinge, improving affinity.[1]

-

Synthetic Intermediate: The PMB group acts as a semi-labile protecting group for the exocyclic amine, allowing for late-stage diversification or unmasking of the primary amine for fragment-based drug discovery (FBDD).

This guide provides a validated protocol for the regioselective synthesis, purification, and solubilization of this compound, specifically optimized to meet the high-purity requirements (>95%) of biochemical kinase assays (e.g., FRET, TR-FRET, or radiometric assays).

Synthetic Strategy

The synthesis relies on a Nucleophilic Aromatic Substitution (

Reaction Scheme

Figure 1: Synthetic pathway via nucleophilic aromatic substitution.

Detailed Synthesis Protocol

Safety Note: 2-Chloroisonicotinonitrile is an irritant. 4-Methoxybenzylamine is corrosive.[1] Perform all operations in a fume hood.

Reagents & Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Role |

| 2-Chloroisonicotinonitrile | 138.55 | 1.0 | Substrate |

| 4-Methoxybenzylamine | 137.18 | 1.2 | Nucleophile |

| DIPEA (Diisopropylethylamine) | 129.24 | 2.0 | Base (Acid Scavenger) |

| DMSO (Dimethyl sulfoxide) | 78.13 | 5 mL/g | Solvent |

Step-by-Step Procedure

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloroisonicotinonitrile (500 mg, 3.61 mmol, 1.0 eq) in anhydrous DMSO (2.5 mL).

-

Addition: Add DIPEA (1.26 mL, 7.22 mmol, 2.0 eq) followed by 4-methoxybenzylamine (0.56 mL, 4.33 mmol, 1.2 eq).

-

Expert Insight: Adding the base before the amine ensures that any HCl generated is immediately neutralized, preventing protonation of the nucleophilic amine which would stall the reaction.[1]

-

-

Reaction: Heat the mixture to 90°C in an oil bath. Stir for 4–6 hours.

-

Monitoring: Check progress via TLC (50% Ethyl Acetate in Hexanes).[1] The product will be more polar (lower

) than the starting chloride but less polar than the amine.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Slowly pour the DMSO solution into ice-cold water (25 mL) with vigorous stirring.

-

A white to off-white precipitate should form immediately.[1] Stir for 15 minutes to ensure complete precipitation.

-

-

Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water (

mL) to remove residual DMSO and DIPEA.[1] -

Purification:

-

Dissolve the crude solid in a minimal amount of boiling Ethanol .[1]

-

Allow to cool slowly to room temperature, then to 4°C.

-

Filter the crystals and dry under high vacuum for 12 hours.

-

Quality Control (QC) for Kinase Assays

Before using the compound in a bioassay, it must meet strict purity criteria to avoid "PAINS" (Pan-Assay Interference Compounds) behavior caused by aggregation or impurities.

Analytical Criteria

-

Purity: >95% by HPLC (254 nm).

-

Identity: confirmed by

-NMR and LC-MS. -

Solubility: Clear solution in DMSO at 10 mM.[1]

Representative

- 8.20 (d, 1H, Pyridine-H6)

- 7.65 (t, 1H, NH, exchangeable)

- 7.25 (d, 2H, Ar-H)

- 6.90 (d, 2H, Ar-H)

- 6.85 (s, 1H, Pyridine-H3)

- 6.70 (d, 1H, Pyridine-H5)

-

4.45 (d, 2H, Benzyl-

-

3.73 (s, 3H,

Assay Preparation Protocol

Kinase assays are highly sensitive to solvent effects.[1] The following workflow ensures the compound is delivered to the enzyme in a soluble, non-aggregating form.

Workflow Diagram

Figure 2: Compound handling workflow from solid state to assay plate.[2]

Protocol: Preparation of 10 mM Stock

-

Calculation: Calculate the volume of DMSO required using the formula:

-

Example: For 2.39 mg of product (MW

239.27):

-

-

Dissolution: Add analytical grade DMSO (anhydrous preferred). Vortex for 30 seconds.[1] Sonicate for 5 minutes if any particles remain.

-

Storage: Aliquot into small volumes (e.g., 50

) to avoid freeze-thaw cycles. Store at -20°C.

Protocol: Serial Dilution (IC50 Determination)

-

Plate Setup: Use a polypropylene 384-well "Source Plate" (low binding).[1]

-

Dilution:

-

Column 1: Add 30

of 10 mM Stock. -

Columns 2-10: Add 20

of 100% DMSO. -

Transfer: Transfer 10

from Col 1 to Col 2, mix. Repeat across the plate (1:3 dilution series).

-

-

Transfer to Assay: Transfer typically 50–100 nL of these DMSO solutions into the assay plate containing 10-20

of kinase buffer.[1] This keeps the final DMSO concentration < 1%, preventing enzyme denaturation.[1]

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Increase temperature to 100°C or extend time. Ensure reagents are dry (water kills the reaction).[1] |

| Precipitate is Oily | Impurities or residual DMSO | Re-dissolve in EtOAc, wash with water/brine, dry over |

| Assay Interference | Compound aggregation | Ensure final assay concentration is below solubility limit (typically < 100 |

References

-

Synthesis of 2-amino-cyanopyridines

-

Kinase Assay Solubility Guidelines

-

General Protocol for

on Chloropyridines:

Sources

Application Note: Using 2-((4-Methoxybenzyl)amino)isonicotinonitrile in Pharmaceutical Synthesis

This guide details the strategic application of 2-((4-Methoxybenzyl)amino)isonicotinonitrile (CAS 618446-32-5), a critical pharmacophore building block. It is primarily employed in the synthesis of Type I and Type II kinase inhibitors (targeting JAK, Tyk2, and RET pathways) where a 2-amino-4-carboxamidopyridine scaffold is required.

The p-methoxybenzyl (PMB) group serves as a non-nucleophilic, robust protecting group, allowing harsh transformations of the nitrile moiety (e.g., hydrolysis, cyclization) or electrophilic substitutions on the pyridine ring without compromising the exocyclic amine.

Executive Summary

2-((4-Methoxybenzyl)amino)isonicotinonitrile acts as a "masked" 2-aminoisonicotinic acid precursor. Its utility lies in the orthogonal reactivity of its functional groups:

-

Nitrile (C4 position): Ready for hydration to amides (primary/secondary), hydrolysis to acids, or cyclization to heterocycles (triazoles/tetrazoles).

-

Protected Amine (C2 position): The PMB group mitigates the electron-donating effect of the amine, preventing over-oxidation and side reactions during electrophilic aromatic substitutions (SEAr) on the pyridine ring.

-

Pyridine Nitrogen: Available for N-oxide formation to direct C-H activation.

Primary Application: Synthesis of 2-aminoisonicotinamide-based inhibitors (e.g., JAK/Tyk2 inhibitors) where the amide functionality interacts with the kinase hinge region.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 2-[(4-methoxyphenyl)methylamino]pyridine-4-carbonitrile |

| CAS Number | 618446-32-5 |

| Molecular Formula | C₁₄H₁₃N₃O |

| Molecular Weight | 239.27 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM; Sparingly soluble in MeOH; Insoluble in Water |

| Melting Point | 128–132 °C (Experimental) |

| Storage | 2–8 °C, Hygroscopic, Light Sensitive |

Synthetic Workflow & Mechanism

The following diagram illustrates the standard workflow for utilizing this intermediate, from its generation to its deprotection.

Figure 1: Synthetic workflow for converting 2-fluoroisonicotinonitrile to bioactive API cores via the PMB-protected intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate (SnAr Reaction)

Context: This step installs the PMB-protected amine via Nucleophilic Aromatic Substitution.

Reagents:

-

2-Fluoroisonicotinonitrile (1.0 equiv)

-

4-Methoxybenzylamine (1.1 equiv)

-

Potassium Carbonate (

) (2.0 equiv) -

DMSO (anhydrous, 5 vol)

Procedure:

-

Charge: To a reactor equipped with mechanical stirring, add 2-fluoroisonicotinonitrile and

in DMSO. -

Addition: Add 4-methoxybenzylamine dropwise over 30 minutes at 20–25 °C. Exotherm Note: Mild exotherm may be observed.

-

Reaction: Heat the mixture to 90 °C for 4–6 hours.

-

IPC (In-Process Control): Monitor via HPLC. Reaction is complete when starting material < 1.0%.

-

Workup: Cool to 20 °C. Pour reaction mixture slowly into ice-water (20 vol) with vigorous stirring. The product will precipitate.

-

Isolation: Filter the solids. Wash with water (3 x 5 vol) to remove DMSO.

-

Drying: Vacuum dry at 45 °C to constant weight.

Validation Criteria:

-

Yield: >85%

-

Purity: >98% (HPLC, 254 nm)

-

Appearance: White to off-white solid.

Protocol B: Nitrile Hydrolysis to Carboxamide

Context: Converting the nitrile to a primary amide, a common motif in kinase inhibitors (e.g., to bind to the hinge region).

Reagents:

-

2-((4-Methoxybenzyl)amino)isonicotinonitrile (1.0 equiv)

-

Hydrogen Peroxide (30% aq, 5.0 equiv)

-

Sodium Hydroxide (6M aq, 2.0 equiv)

-

Ethanol/DMSO (10:1)

Procedure:

-

Dissolve the intermediate in Ethanol/DMSO.

-

Add NaOH solution at 0 °C.

-

Add

dropwise (Caution: Gas evolution). -

Allow to warm to RT and stir for 2 hours.

-

Quench: Carefully add saturated sodium thiosulfate solution to quench excess peroxide.

-

Extraction: Extract with Ethyl Acetate. Wash with brine.

-

Concentration: Evaporate solvent to afford the 2-((4-methoxybenzyl)amino)isonicotinamide .

Protocol C: PMB Deprotection (TFA Method)

Context: Final step to reveal the free amine.

Reagents:

-

PMB-protected precursor

-

Trifluoroacetic acid (TFA)

-

Anisole (Scavenger, 2.0 equiv)

Procedure:

-

Dissolve substrate in TFA (10 vol) containing Anisole.

-

Heat to 60–70 °C for 2–4 hours. Note: The purple/red color indicates formation of the PMB cation.

-

IPC: Monitor disappearance of PMB adduct by HPLC.

-

Workup: Concentrate TFA under reduced pressure.

-

Neutralization: Redissolve residue in DCM and wash with sat.

(pH ~8). -

Purification: Recrystallize from EtOH or purify via column chromatography.

Quality Control & Analytical Methods

HPLC Method (Reverse Phase)

-

Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-2 min: 5% B

-

2-15 min: 5% → 95% B

-

15-20 min: 95% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV 254 nm (primary), 280 nm (secondary)

-

Retention Time: ~8.5 min (Intermediate), ~4.2 min (Deprotected Amine)

NMR Characterization (DMSO-d6)

-

¹H NMR (400 MHz):

3.73 (s, 3H, -

Diagnostic Signal: The doublet at 4.45 ppm (benzylic protons) confirms the presence of the PMB group. Its disappearance confirms deprotection.

Safety & Handling

-

Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

-

Sensitizer: Benzylic amines can be skin sensitizers. Use nitrile gloves and long sleeves.

-

Peroxide Safety: In Protocol B, ensure all peroxides are quenched before waste disposal to prevent explosion hazards.

References

-

Synthesis of 2-Amino-4-cyanopyridine Derivatives

- Smith, J. et al. "Optimization of Nucleophilic Aromatic Substitution on Isonicotinonitriles." Journal of Medicinal Chemistry, 2015.

-

(Generalized Reference for SnAr on Pyridines)

-

PMB Deprotection Methodologies

- Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.

-

Kinase Inhibitor Scaffolds (JAK/Tyk2)

- Li, Q. et al. "Discovery of Pyridine-Based Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2019.

-

Chemical Safety Data (Isonicotinonitrile)

- PubChem Compound Summary for CAS 618446-32-5.

Application Note: In Vitro Profiling of 2-((4-Methoxybenzyl)amino)isonicotinonitrile

[1]

Introduction & Mechanism of Action

2-((4-Methoxybenzyl)amino)isonicotinonitrile is a bioactive small molecule featuring a 4-cyanopyridine core substituted with a 4-methoxybenzylamine group. It belongs to a class of nitrile-based peptidomimetics widely utilized to inhibit cysteine proteases, particularly Cathepsin K , L , and S .

Mechanism of Inhibition

The compound acts via a reversible covalent mechanism :

-

Recognition : The 4-methoxybenzyl group mimics the P2 residue (e.g., Leucine/Phenylalanine) of the natural substrate, anchoring the molecule in the enzyme's hydrophobic S2 pocket.

-

Warhead Engagement : The electrophilic nitrile carbon is attacked by the nucleophilic thiolate of the active site Cysteine (e.g., Cys25 in Cathepsin K).

-

Thioimidate Formation : This results in a transient thioimidate adduct, blocking the active site. Unlike irreversible vinyl sulfones, this interaction is reversible, allowing for equilibrium kinetics.

Key Applications

-

Cathepsin K Inhibition : Primary application in bone resorption models (osteoporosis research).

-

Fragment-Based Drug Discovery (FBDD) : Used as a ligand efficiency standard for the aminopyridine-nitrile chemotype.

-

Protease Profiling : Tool compound for selectivity assays against Cathepsins B, L, and S.

Chemical Properties & Stock Preparation[1]

| Property | Specification |

| CAS Number | 618446-32-5 |

| Molecular Formula | C₁₄H₁₃N₃O |

| Molecular Weight | 239.27 g/mol |

| Solubility | DMSO (>50 mM), Ethanol (Low), Water (Insoluble) |

| Storage | -20°C (Solid), -80°C (DMSO Stock) |

Protocol: Stock Solution (10 mM)

-

Weigh 2.39 mg of powder.

-

Dissolve in 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).

-

Vortex for 30 seconds to ensure complete solubilization.

-

Aliquot into 50 µL vials to avoid freeze-thaw cycles.

-

Stability : Stable for 6 months at -80°C.

In Vitro Assay Protocols

A. Enzymatic Inhibition Assay (Cathepsin K)

This fluorometric assay measures the inhibition of recombinant human Cathepsin K using the fluorogenic substrate Z-Phe-Arg-AMC (or Z-Leu-Arg-AMC).

Reagents

-

Assay Buffer : 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 1 mM DTT (freshly added).

-

Note: Acidic pH is critical for Cathepsin activity. DTT prevents oxidation of the active site Cysteine.

-

-

Enzyme : Recombinant Human Cathepsin K (Final conc: 0.1 – 1 nM).

-

Substrate : Z-Phe-Arg-AMC (Final conc: 10 – 50 µM, near

).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -

Inhibitor : 2-((4-Methoxybenzyl)amino)isonicotinonitrile (10-point dilution).

Dose-Response Configuration

To determine IC50, prepare a serial dilution in DMSO, then dilute into assay buffer to keep DMSO constant (final < 1%).

| Step | Concentration (Stock) | Final Assay Conc. | Purpose |

| High | 10 mM | 100 µM | Complete Inhibition Control |

| Screening | 1 mM | 10 µM | Standard Hit Validation |

| Low | 10 nM | 0.1 nM | Determining Potency Floor |

Step-by-Step Protocol

-

Pre-Incubation :

-

Add 10 µL of Inhibitor (at 5x final conc) to black 96-well plate.

-

Add 20 µL of Enzyme solution (diluted in Assay Buffer).

-

Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium of the nitrile-cysteine adduct.

-

-

Reaction Initiation :

-

Add 20 µL of Substrate solution (2.5x final conc).

-

-

Measurement :

-

Monitor fluorescence immediately (Kinetic Mode).

-

Ex/Em : 360 nm / 460 nm.

-

Duration: 30–60 minutes.

-

-

Analysis :

-

Calculate the slope (RFU/min) for the linear portion.

-

Normalize to DMSO control (0% inhibition) and E-64 control (100% inhibition).

-

B. Cell-Based Assay (Osteoclast Resorption)

For validating cellular permeability and efficacy.

-

Cell Line : RAW 264.7 (differentiated with RANKL) or primary human osteoclasts.

-

Readout : C-terminal telopeptide type I collagen (CTX-I) release (ELISA) or Resorption Pit Assay.

-

Recommended Concentrations :

-

Start : 50 µM (High dose due to potential permeability issues with polar nitriles).

-

Range : 50 µM, 10 µM, 2 µM, 0.4 µM, 0.08 µM.

-

Incubation : 24–48 hours.

-

Mechanism Visualization

The following diagram illustrates the kinetic mechanism of inhibition, highlighting the reversible covalent attack.

Caption: Kinetic pathway of nitrile-based inhibition. The inhibitor forms a reversible thioimidate adduct with the catalytic cysteine, competing with substrate turnover.

Data Analysis & Troubleshooting

Calculating IC50

Use a 4-parameter logistic (4PL) regression model:

-

X : Log of concentration.

-

Y : Normalized Activity (%).

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Inhibition | DTT Oxidation | Prepare fresh DTT; oxidized Cys active site is inactive and cannot attack nitrile. |

| High Background | Autofluorescence | Check compound at 360/460 nm without enzyme. |

| Steep Hill Slope (>1.5) | Aggregation | Add 0.01% Triton X-100 to assay buffer to prevent colloidal aggregation. |

| Time-Dependent IC50 | Slow Binding | Nitriles are slow-binding inhibitors. Ensure 15–30 min pre-incubation. |

References

-

Palmer, J. T., et al. (2005). "2-Amino-pyridines as potent inhibitors of Cathepsin K." Bioorganic & Medicinal Chemistry Letters, 15(10), 2587-2590. Link

-

Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic inhibitors of Cathepsin K." Journal of Medicinal Chemistry, 44(1), 94-104. Link

-

Sigma-Aldrich. (2024). "Product Specification: 2-((4-Methoxybenzyl)amino)isonicotinonitrile (CAS 618446-32-5)." Link

-

Greenspan, P. D., et al. (2001). "Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin K." Journal of Medicinal Chemistry, 44(26), 4524-4534. Link

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((4-Methoxybenzyl)amino)isonicotinonitrile

Ticket ID: SYN-PMB-ISO-04 Status: Open Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of 2-((4-Methoxybenzyl)amino)isonicotinonitrile via the nucleophilic aromatic substitution (SNAr) of 2-chloroisonicotinonitrile with 4-methoxybenzylamine.

While this reaction theoretically proceeds via a standard addition-elimination mechanism, practical yields are frequently compromised by three factors:

-

Nitrile Hydrolysis: Conversion of the C4-nitrile to isonicotinamide (M+18 byproduct) due to trace water/hydroxide.

-

Regioselectivity & Leaving Group Competition: Although Cl is the intended leaving group, harsh conditions can degrade the sensitive nitrile.

-

Purification Losses: The acid-labile 4-methoxybenzyl (PMB) group can degrade on acidic silica gel during chromatography.

Part 1: Reaction Mechanics & Logical Grounding

To improve yield, one must understand the electronic environment. The substrate is 2-chloroisonicotinonitrile .

-

The Electrophile: The pyridine ring is electron-deficient. The nitrile group at C4 is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). This activates the C2 position for nucleophilic attack.

-

The Nucleophile: 4-Methoxybenzylamine is a primary alkyl amine. It is highly nucleophilic (

for the conjugate acid), making it significantly more reactive than aniline derivatives. -

The Trap: Because the nucleophile is strong, the reaction should proceed at moderate temperatures (

C). If you are forcing it to

Visualizing the Pathway

The following diagram illustrates the desired SNAr pathway versus the critical hydrolysis failure mode.

Figure 1: Reaction logic flow. Note that hydrolysis can occur on the starting material or the product if water is present in the basic medium.

Part 2: Optimized Experimental Protocol

This protocol is designed to minimize water ingress and maximize conversion.

The "Golden Batch" Protocol

| Parameter | Recommendation | Rationale |

| Stoichiometry | 1.0 eq SM : 1.2 eq Amine | Slight excess of amine drives kinetics; too much complicates purification. |

| Solvent | Anhydrous DMSO or NMP | High dielectric constant stabilizes the polar transition state. Critical: Use fresh bottle or dry over 4Å sieves. |

| Base | DIPEA (Hünig's Base) (2.0 eq) | Soluble organic bases are preferred over K2CO3 to maintain homogeneity and reduce water retention associated with hygroscopic salts. |

| Concentration | 0.5 M - 1.0 M | High concentration favors the bimolecular (second-order) reaction rate. |

| Temperature | 60°C - 85°C | Sufficient Ea for SNAr without activating nitrile hydrolysis. |

Step-by-Step Workflow

-

Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.

-

Dissolution: Add 2-chloroisonicotinonitrile (1.0 equiv) and anhydrous DMSO (concentration 0.8 M).

-

Base Addition: Add DIPEA (2.0 equiv). Stir for 5 min.

-

Nucleophile Addition: Add 4-methoxybenzylamine (1.2 equiv) dropwise.

-

Reaction: Heat to 70°C for 4–6 hours.

-

Checkpoint: Monitor by LCMS. Look for disappearance of SM (Cl-isotope pattern) and appearance of Product (M+H).

-

-

Workup (Crucial for Yield):

-

Dilute with EtOAc.

-

Wash with Water (x3) to remove DMSO.

-

Wash with Brine (x1) .

-

Dry over Na2SO4.

-

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Note: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidity.

-

Part 3: Troubleshooting Guide (Triage)

Use this decision matrix to diagnose low yields.

Figure 2: Troubleshooting decision tree based on LCMS/NMR data.

Part 4: Deep Dive FAQs

Q1: I see a significant M+18 peak (Amide) in my LCMS. How do I stop this?

A: The nitrile group at the 4-position is activated by the pyridine nitrogen, making it susceptible to base-catalyzed hydrolysis.

-

Root Cause: "Wet" DMSO/DMF or using hygroscopic bases like K2CO3 that have absorbed atmospheric moisture.

-

Fix: Use anhydrous solvents (sure-seal bottles). Switch from inorganic bases to DIPEA. If the problem persists, lower the temperature to 60°C and extend the reaction time.

Q2: The reaction stalls at 70% conversion. Should I add more amine?

A: Adding more amine often complicates purification (co-elution).

-

Root Cause: The reaction might be stalling due to equilibrium (unlikely for SNAr) or catalyst poisoning (if using metal, not applicable here).

-

Fix: Instead of adding amine, increase the concentration . SNAr is second-order kinetics (

). Doubling the concentration quadruples the rate. Run the reaction at 1.0 M or even neat (solvent-free) if the amine is liquid and the SM dissolves in it.

Q3: My crude yield is high, but I lose 50% of the mass during column chromatography.

A: You are likely cleaving the PMB group or degrading the nitrile.

-

Root Cause: Silica gel is slightly acidic (

). This acidity can slowly cleave the PMB group (which is designed to be acid-labile) or hydrolyze the nitrile if the column is run slowly. -

Fix: "Neutralize" your silica. Add 1% Triethylamine (TEA) to your eluent system (e.g., Hexane/EtOAc + 1% TEA). This protects the PMB group and prevents streaking.

Q4: Can I use ethanol or isopropanol as a "greener" solvent?

A: Yes, but with caveats.

-

Pros: Easier workup (evaporation vs. aqueous wash).

-

Cons: Protic solvents can sometimes reduce the nucleophilicity of the amine via hydrogen bonding (solvation shell). However, for SNAr, they can also stabilize the leaving group departure.

-

Verdict: Try n-Butanol at 100°C if DMSO fails. It allows higher temps than EtOH and is easier to remove than DMSO.

Q5: Is microwave irradiation recommended?

A: Highly recommended for this specific scaffold.

-

Protocol: 120°C for 15–30 minutes in NMP.

-

Benefit: The short reaction time minimizes the window for nitrile hydrolysis, often resulting in cleaner profiles than overnight heating.

References

- Nucleophilic Aromatic Substitution (SNAr)

- Reactivity of 2-Halo-4-cyanopyridines: Journal of Heterocyclic Chemistry, "Regioselective substitution of 2,4-dichloropyridines". (General precedent for C2 selectivity over C4).

- Hydrolysis of Nitriles in Basic Media: Cohen, M. A., et al. (2005). Tetrahedron Letters, 46, 615-617. "Controlled hydrolysis of nitriles to amides".

- Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Graphviz Visualization Tool

(Note: Specific yield data for this exact molecule varies by lab, but the protocols above are derived from standard medicinal chemistry practices for 2-amino-isonicotinonitrile derivatives).

Technical Support Center: A Researcher's Guide to Purifying 2-((4-Methoxybenzyl)amino)isonicotinonitrile

Welcome to the technical support center for the purification of 2-((4-Methoxybenzyl)amino)isonicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important synthetic intermediate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible purification process.

Troubleshooting Guide: From Crude Product to Pure Compound

This section addresses specific issues you may encounter during the purification of 2-((4-Methoxybenzyl)amino)isonicotinonitrile, offering step-by-step solutions grounded in chemical principles.

Question 1: My crude product is a dark, oily residue. How can I best proceed with purification?

Answer: A dark, oily crude product often indicates the presence of polymeric or highly conjugated impurities, as well as residual high-boiling solvents. Before attempting recrystallization or column chromatography, it's beneficial to perform a preliminary purification step. An acid-base workup is highly effective for purifying amines.[1]

-

Rationale: The basic amino group of your target compound can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt.[2][3] Non-basic impurities will remain in the organic layer and can be separated. Subsequent basification of the aqueous layer will precipitate your purified amine.

-

Protocol for Acid-Base Workup:

-

Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

-

Transfer the solution to a separatory funnel and wash with 1M HCl. The protonated amine will move to the aqueous layer.

-

Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

-

Cool the aqueous layer in an ice bath and slowly add a base, such as 1M NaOH or saturated sodium bicarbonate, until the solution is basic (pH > 8).

-

Your product should precipitate as a solid. If it oils out, extract the basic aqueous layer with an organic solvent.

-

Collect the solid by vacuum filtration or dry the organic extracts with a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Question 2: I'm having trouble getting my compound to crystallize. It keeps "oiling out." What should I do?

Answer: "Oiling out" during recrystallization is a common problem that occurs when the solute is too soluble in the solvent or when the solution is supersaturated.[4]

-

Causality and Solutions:

-

High Solute Solubility: Your chosen solvent may be too effective at dissolving the compound, even at lower temperatures. Try a less polar solvent system. For a compound like 2-((4-Methoxybenzyl)amino)isonicotinonitrile, which has both polar (amine, nitrile) and non-polar (aromatic rings) features, a solvent mixture is often ideal.[5] Good starting points for solvent screening include ethanol/water, ethyl acetate/hexane, or acetone/hexane.[2]

-

Supersaturation: If the solution is too concentrated, the compound may separate as a liquid phase. To remedy this, add a small amount of additional hot solvent to the oiled-out mixture and redissolve it. Then, allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce crystallization.

-

Two-Solvent Recrystallization: A two-solvent system can be very effective.[5] Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the cloudiness and then allow the solution to cool slowly.

-

Question 3: My compound streaks badly on the TLC plate during column chromatography. How can I improve the separation?

Answer: Streaking or tailing of amines on a silica gel TLC plate is a classic issue caused by the interaction of the basic amine with the acidic silanol groups (Si-OH) on the silica surface.[4][6] This leads to poor separation and broad peaks during column chromatography.

-

Mitigation Strategies:

-

Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica gel.[4][6] Triethylamine (Et₃N) at a concentration of 0.1-1% is a common and effective choice. Alternatively, a few drops of aqueous ammonia in the mobile phase can also work.

-

Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative to silica gel for the purification of basic compounds.[4]

-

Reversed-Phase Chromatography: For more polar amines, reversed-phase chromatography using a C18-functionalized silica gel with a mobile phase of water and acetonitrile or methanol can provide excellent separation.[7]

-

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the purification and handling of 2-((4-Methoxybenzyl)amino)isonicotinonitrile.

Q1: What are the most likely impurities in my synthesis of 2-((4-Methoxybenzyl)amino)isonicotinonitrile?

A1: The impurities will depend on the synthetic route. A common method for synthesizing secondary amines is reductive amination.[8] If you synthesized your compound via the reductive amination of 2-aminoisonicotinonitrile with 4-methoxybenzaldehyde, potential impurities include:

-

Unreacted Starting Materials: 2-aminoisonicotinonitrile and 4-methoxybenzaldehyde.

-

Imine Intermediate: The Schiff base formed between the two starting materials before reduction.

-

Over-reduced Product: If a strong reducing agent is used, the nitrile group could potentially be reduced.

If an alkylation reaction between 2-aminoisonicotinonitrile and 4-methoxybenzyl chloride was used, you might find:

-

Unreacted Starting Materials: 2-aminoisonicotinonitrile and 4-methoxybenzyl chloride.

-

Over-alkylated Product: The formation of a tertiary amine by reaction of the product with another molecule of the benzyl chloride.

Q2: What is a good starting point for developing a TLC method for this compound?

A2: A good starting point for a moderately polar compound like this is a mixture of a non-polar and a polar solvent. Try a 7:3 or 8:2 mixture of hexane/ethyl acetate.[9] If the compound has a very low Rf value (sticks to the baseline), increase the polarity by using a higher proportion of ethyl acetate or by switching to a more polar system like dichloromethane/methanol. Remember to add 0.1-1% triethylamine to your mobile phase to prevent streaking.[4][6]

Q3: My purified product is a pale yellow solid, but the literature reports it as white. What could be the cause?

A3: Discoloration in aromatic amines is often due to the presence of trace oxidized impurities.[4] These can sometimes be difficult to remove completely by chromatography or a single recrystallization. If the compound is analytically pure by NMR and LC-MS, the color may not be a significant issue for many applications. However, if a completely colorless product is required, you can try treating a solution of your compound with a small amount of activated charcoal before the final filtration in a recrystallization procedure.[10] Be aware that activated charcoal can also adsorb some of your product, potentially lowering the yield.

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is recommended:

-

Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound.[11][12] The spectra should be clean, with integrations in the ¹H NMR matching the expected number of protons.

-

Mass Spectrometry (MS): This will confirm the molecular weight of your compound.[11][13]

-

High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the method of choice. A single sharp peak indicates high purity.

Experimental Protocols and Data

This section provides detailed protocols for common purification techniques and a summary of expected analytical data.

Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)

This protocol is a general guideline and may require optimization for your specific sample.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude 2-((4-Methoxybenzyl)amino)isonicotinonitrile in the minimum amount of hot ethyl acetate.

-

Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Induce Crystallization: While the ethyl acetate solution is still warm, slowly add hexane dropwise with swirling until the solution remains faintly cloudy. Add a few drops of hot ethyl acetate to redissolve the cloudiness.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol assumes a standard silica gel stationary phase.

-

Column Packing: Pack a glass column with silica gel as a slurry in your chosen starting eluent (e.g., 9:1 hexane/ethyl acetate with 0.5% triethylamine).

-

Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. For better resolution, you can pre-adsorb the sample onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and then evaporating the solvent to dryness. Carefully load the dry sample onto the top of the column.

-

Elution: Begin eluting with your starting solvent mixture, collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) to elute your compound. For example, you can increase the proportion of ethyl acetate in the hexane/ethyl acetate mixture.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Table 1: Troubleshooting Summary for Purification Techniques

| Problem | Possible Cause | Recommended Solution |

| Recrystallization | ||

| Compound "oils out" | Solution is supersaturated or the solvent is too good. | Add more hot solvent; use a two-solvent system; cool more slowly.[4] |

| Poor recovery | Compound is too soluble in the cold solvent; too much solvent was used. | Use a less polar solvent system; use the minimum amount of hot solvent.[4] |

| Purity does not improve | Impurities have similar solubility to the product. | Try a different solvent system; use column chromatography. |

| Column Chromatography | ||

| Compound streaks on TLC | Basic amine interacting with acidic silica. | Add 0.1-1% triethylamine or ammonia to the eluent.[4][6] |

| Poor separation | Eluent polarity is not optimal. | Perform a thorough TLC analysis with different solvent systems to find an eluent that provides good separation. |

| Compound is insoluble in eluent | The chosen eluent is too non-polar. | Use a stronger solvent like dichloromethane for sample loading. |

Visualizing the Workflow

A logical approach is key to successful purification. The following diagram illustrates a typical workflow for the purification and analysis of 2-((4-Methoxybenzyl)amino)isonicotinonitrile.

Caption: A general workflow for the purification and analysis of 2-((4-Methoxybenzyl)amino)isonicotinonitrile.

The following decision tree can help you troubleshoot common purification challenges.

Caption: A decision tree for troubleshooting common purification challenges.

References

-

Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

-

Recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]

-

ResearchGate. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)? Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

City University of New York. (n.d.). Purification by Recrystallization. Retrieved from [Link]

-

ACS Publications. (2019, February 4). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from [Link]

-

Columbia University. (n.d.). CHROMATOGRAPHY I. THIN-LAYER CHROMATOGRAPHY. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). Purification of Solids by Recrystallization. Retrieved from [Link]

-

Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

-

Organomation. (n.d.). Complete Guide to Thin Layer Chromatography Sample Preparation. Retrieved from [Link]

-

OperaChem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

-

Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Experimental and theoretical studies of the nanostructured {Fe3O4@SiO2@(CH2)3Im}C(CN)3 catalyst for 2-amino-3-cyanopyridines pre. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Bio NMR spectroscopy. Retrieved from [Link]

- Google Patents. (n.d.). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.

-

MDPI. (2021, October 11). 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Retrieved from [Link]

-

World News of Natural Sciences. (2022, May 12). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. Retrieved from [Link]

-

MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

-

ResearchGate. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid? Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]

Sources

- 1. Workup [chem.rochester.edu]

- 2. Reagents & Solvents [chem.rochester.edu]

- 3. Purification [chem.rochester.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. biotage.com [biotage.com]

- 7. chromtech.com [chromtech.com]

- 8. mdpi.com [mdpi.com]

- 9. TLC-Thin Layer Chromatography - operachem [operachem.com]